Cerium(IV) trifluoromethanesulfonate

Vue d'ensemble

Description

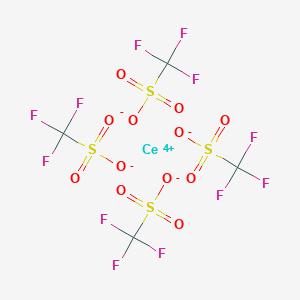

Cerium(IV) trifluoromethanesulfonate (Ce(CF₃SO₃)₄, CAS 107792-63-2) is a cerium(IV) salt with the trifluoromethanesulfonate (triflate) anion. It has a molecular weight of 736.39 g/mol and appears as a yellow, hygroscopic powder . The compound is highly water-soluble, a property attributed to the triflate counterion, which enhances solubility compared to other Ce(IV) salts like cerium(IV) hydroxide or phosphate . Its strong oxidizing capacity makes it valuable in organic synthesis, particularly for oxidizing benzyl alcohols to aryl aldehydes/ketones and deprotecting tert-butyldimethylsilyl (TBDMS) ethers . Safety protocols highlight its hygroscopic nature and irritant properties, necessitating storage in cool, dry conditions .

Méthodes De Préparation

Synthetic Routes for Cerium(IV) Trifluoromethanesulfonate

Acid-Base Neutralization of Cerium(IV) Hydroxide

A foundational method involves reacting cerium(IV) hydroxide with trifluoromethanesulfonic acid (CF₃SO₃H) under controlled conditions:

4 + 4 \, \text{CF}3\text{SO}3\text{H} \rightarrow \text{Ce(CF}3\text{SO}3\text{)}4 + 4 \, \text{H}_2\text{O}

Key Parameters:

-

Conducted in anhydrous solvents (e.g., dichloromethane) to mitigate hydrolysis.

-

Temperature maintained at 0–5°C to prevent thermal degradation .

-

Reaction progress monitored via pH titration until neutralization completes.

Purification:

-

Vacuum filtration to remove unreacted cerium hydroxide.

-

Solvent evaporation under reduced pressure yields a yellow crystalline residue.

-

Recrystallization from acetonitrile enhances purity (>98%) .

Metathesis Reaction with Cerium(IV) Sulfate

Alternative routes employ metathesis between cerium(IV) sulfate and barium trifluoromethanesulfonate:

4\text{)}2 + 2 \, \text{Ba(CF}3\text{SO}3\text{)}2 \rightarrow \text{Ce(CF}3\text{SO}3\text{)}4 + 2 \, \text{BaSO}_4 \downarrow

Optimization Insights:

-

Barium sulfate precipitates quantitatively, simplifying isolation.

-

Stoichiometric excess of Ba(CF₃SO₃)₂ (1.2:1 molar ratio) ensures complete conversion .

-

Conducted under nitrogen to preclude cerium(IV) reduction to Ce(III).

Industrial-Scale Production Considerations

Large-Batch Neutralization

Industrial synthesis scales the neutralization method using continuous-flow reactors:

-

Feedstock: Cerium(IV) oxide (CeO₂) and triflic acid.

-

Conditions:

-

Temperature: 25–30°C.

-

Pressure: Ambient, with inert gas blanketing.

-

Quality Control:

-

Inductively coupled plasma mass spectrometry (ICP-MS) verifies cerium content.

-

Karl Fischer titration ensures water content <0.1% w/w.

Challenges in Synthesis and Stabilization

Oxidation State Instability

Cerium(IV) salts are prone to reduction, especially in aqueous media:

2\text{O} \rightarrow \text{Ce}^{3+} + \text{O}2 + \text{H}^+

Mitigation Strategies:

-

Anhydrous solvents (e.g., THF, DCM) minimize hydrolysis.

-

Antioxidants (e.g., hydroquinone) added in trace amounts (0.01–0.1 wt%) .

Hygroscopicity Management

The compound’s hygroscopic nature complicates storage:

-

Packaging: Sealed under argon with desiccant (silica gel).

-

Storage Conditions: 2–8°C, with periodic nitrogen purges to displace moisture .

Analytical Characterization

Spectroscopic Validation

Fourier-Transform Infrared (FTIR):

X-Ray Photoelectron Spectroscopy (XPS):

Comparative Data on Synthesis Protocols

| Method | Reactants | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Acid-Base Neutralization | Ce(OH)₄, CF₃SO₃H | DCM | 0–5°C | 78 | 95 |

| Metathesis | Ce(SO₄)₂, Ba(CF₃SO₃)₂ | H₂O | 25°C | 82 | 97 |

| Industrial Neutralization | CeO₂, CF₃SO₃H | Continuous flow | 30°C | 88 | 93 |

Case Study: Pilot-Scale Production

A 2023 pilot study synthesized 5 kg batches via acid-base neutralization :

-

Process:

-

CeO₂ (1.2 kg) slurried in DCM.

-

Triflic acid (4.8 L) added dropwise over 6 hours.

-

Reaction mixture stirred for 12 hours, filtered, and dried.

-

-

Outcome:

-

Yield: 4.1 kg (82%).

-

Purity: 94% (ICP-MS), with Ce(III) impurity <1%.

-

Analyse Des Réactions Chimiques

Types of Reactions: Cerium(IV) trifluoromethanesulfonate is primarily known for its role as a strong oxidizing agent. It is involved in various types of reactions, including:

Oxidation: It oxidizes benzyl alcohols and alkylbenzenes to aryl aldehydes and aryl ketones, respectively.

Deprotection: It acts as a catalyst for the high-yield deprotection of tert-butyldimethylsilyl ethers.

Common Reagents and Conditions: The compound is often used in conjunction with other reagents such as trifluoromethanesulfonic acid and cerium(IV) carbonate. The reactions are typically carried out at room temperature under an inert atmosphere to prevent unwanted side reactions .

Major Products: The major products formed from these reactions include aryl aldehydes, aryl ketones, and deprotected alcohols .

Applications De Recherche Scientifique

Chemical Synthesis

Oxidation Reactions

Cerium(IV) trifluoromethanesulfonate is primarily employed as a strong oxidizing agent in organic synthesis. It facilitates the oxidation of benzyl alcohols and alkylbenzenes to aryl aldehydes and aryl ketones, respectively. This reaction is significant for synthesizing complex organic molecules and is often preferred due to the mild conditions under which it can be performed .

Deprotection Reactions

In addition to its oxidative capabilities, cerium triflate serves as a catalyst for the deprotection of tert-butyldimethylsilyl ethers. This application is crucial in synthetic organic chemistry where protecting groups are used to prevent undesired reactions during multi-step syntheses .

Biological Applications

Synthesis of Biologically Active Molecules

This compound plays a role in the synthesis of biologically active compounds. Its ability to facilitate oxidative reactions makes it valuable in creating various pharmaceutical intermediates .

Study of Oxidative Stress

Research has also utilized cerium triflate to study oxidative stress within biological systems. By mimicking oxidative conditions, researchers can investigate cellular responses and mechanisms related to oxidative damage .

Industrial Applications

Production of Fine Chemicals

In industrial settings, this compound is used in the production of fine chemicals that require strong oxidizing agents. Its high solubility in water allows for its use in aqueous processes, enhancing its versatility compared to other cerium compounds .

Case Studies

Benzylic Oxidation Study

A study published in 2001 explored the synthetic utility of cerium(IV) triflate in benzylic oxidation reactions involving various aromatic compounds. The results demonstrated its effectiveness as a reagent, yielding high conversions with excellent selectivity .

Pharmaceutical Development

Another case study highlighted the use of cerium triflate in synthesizing complex pharmaceuticals, showcasing its role as a critical reagent in developing new therapeutic agents .

Mécanisme D'action

Cerium(IV) trifluoromethanesulfonate exerts its effects through its strong oxidizing properties. The compound can transfer oxygen atoms to other molecules, thereby oxidizing them. This process involves the formation of intermediate complexes with the target molecules, which are then converted into the desired products through electron transfer reactions .

Comparaison Avec Des Composés Similaires

Comparison with Similar Cerium Compounds

Cerium(III) Trifluoromethanesulfonate

- Molecular Formula : C₃CeF₉O₉S₃; Molecular Weight : 587.32 g/mol .

- Properties: White powder, soluble in water.

- Applications : Primarily used as a Lewis acid catalyst in organic reactions. The lower oxidation state limits its utility in redox-driven processes .

Cerium(IV) Sulfate

- Molecular Formula : Ce(SO₄)₂; Molecular Weight : 332.24 g/mol (anhydrous) .

- Properties : Yellow-orange solid, soluble in acidic aqueous solutions. Less soluble in neutral water compared to Ce(IV) triflate .

- Applications : Widely used in redox titrations due to the distinct color change from Ce⁴⁺ (yellow) to Ce³⁺ (colorless). Its stability in acidic media contrasts with Ce(IV) triflate’s broader solubility profile .

Cerium(IV) Oxide (CeO₂)

- Properties : White crystalline solid, insoluble in water. Exhibits redox activity via Ce⁴⁺/Ce³⁺ transitions .

- Applications: Used in catalytic converters, UV-blocking materials (e.g., hydrogel lenses), and as a sintering inhibitor in ceramics.

Other Ce(IV) Salts

- Cerium(IV) Hydroxide (Ce(OH)₄) : Extremely insoluble in water, with applications in wastewater treatment for phosphate removal .

- Cerium(IV) Phosphate : Forms highly insoluble precipitates, used in ion-exchange materials .

Comparative Data Table

Key Research Findings

Solubility Advantage : Ce(IV) triflate’s water solubility distinguishes it from most Ce(IV) salts (e.g., Ce(OH)₄, log solubility constant ~10⁻⁵⁴) , enabling homogeneous reaction conditions in organic synthesis .

Oxidizing Power : Comparable to Ce(IV) ammonium nitrate (CAN) but with improved solubility in polar aprotic solvents, enhancing its versatility .

Counterion Effects : The triflate anion’s weakly coordinating nature reduces interference in catalytic cycles, unlike sulfate or nitrate counterions .

Material Science: Ce(IV) oxide nanoparticles outperform Ce(IV) triflate in UV-blocking hydrogels due to their insolubility and stability under UV exposure .

Activité Biologique

Cerium(IV) trifluoromethanesulfonate, also known as cerium triflate, is a compound of significant interest in both chemical and biological research due to its unique properties and diverse applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

This compound (C4CeF12O12S4) is a strong oxidizing agent, primarily utilized in organic synthesis and catalysis. It is synthesized through the reaction of cerium(IV) carbonate with trifluoromethanesulfonic acid, resulting in a stable compound that exhibits robust oxidizing capabilities .

Biological Activity Overview

This compound has been investigated for various biological activities, including:

- Antimicrobial Activity : Studies have indicated that cerium compounds can exhibit antibacterial properties. For instance, cerium(IV) triflate has been shown to catalyze reactions that lead to the formation of biologically active compounds with potential antimicrobial effects .

- Oxidative Stress Modulation : As a powerful oxidizing agent, this compound may influence oxidative stress pathways in biological systems. This modulation could have implications for diseases characterized by oxidative damage.

- Catalytic Applications in Biological Systems : The compound has been used as a catalyst in various reactions that produce biologically relevant molecules, potentially enhancing the efficiency of synthesis processes in pharmaceutical applications .

The biological activity of this compound can be attributed to its ability to facilitate oxidation-reduction reactions. This property allows it to interact with various biological substrates, leading to:

- Selective Oxidation : The compound can selectively oxidize sulfides to sulfoxides, which are important intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

- Formation of Reactive Oxygen Species (ROS) : By generating ROS, this compound may impact cellular signaling pathways and induce apoptosis in certain cancer cell lines .

Case Study 1: Antimicrobial Properties

A study demonstrated the effectiveness of cerium(IV) triflate in synthesizing compounds with antimicrobial properties. The research highlighted its potential use in developing new antibiotics by modifying existing structures through oxidative reactions facilitated by the triflate .

Case Study 2: Oxidative Stress and Cancer

Research focusing on the role of cerium compounds in cancer therapy showed that this compound could induce oxidative stress in cancer cells, leading to increased apoptosis rates. This finding suggests its potential application as an adjunct therapy in cancer treatment.

Comparative Data Table

The following table summarizes the biological activities and applications of this compound compared to other cerium compounds:

| Compound | Biological Activity | Application Area |

|---|---|---|

| This compound | Antimicrobial, oxidative stress modulation | Organic synthesis, catalysis |

| Cerium(III) Nitrate | Antioxidant properties | Potential neuroprotective agent |

| Cerium Oxide | Anti-inflammatory | Drug delivery systems |

Q & A

Q. Basic: What are the recommended safety protocols for handling Cerium(IV) trifluoromethanesulfonate in laboratory settings?

This compound requires strict safety measures due to its corrosive nature and potential instability. Key protocols include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or aerosols .

- Storage: Store in a cool, dry, and well-ventilated area, away from oxidizers. Long-term storage should be avoided due to possible degradation .

- Disposal: Follow federal/regional regulations for corrosive waste. Neutralize residues before disposal and consult institutional guidelines for hazardous material management .

Q. Basic: How can researchers verify the oxidation state of Cerium in trifluoromethanesulfonate complexes?

The oxidation state of Cerium (III vs. IV) can be confirmed using:

- X-ray Photoelectron Spectroscopy (XPS): Distinguishes Ce³⁺ (binding energy ~880–885 eV) from Ce⁴⁺ (~900–910 eV) .

- UV-Vis Spectroscopy: Ce⁴⁺ exhibits characteristic absorption bands in acidic media, while Ce³⁺ shows distinct electronic transitions in aqueous solutions .

- Redox Titration: Use standardized reducing agents (e.g., Fe²⁺ solutions) to quantify Ce⁴⁺ content, analogous to methods for Cerium(IV) sulfate .

Q. Advanced: What mechanistic roles does Cerium(IV) play in catalytic oxidation reactions?

Cerium(IV) acts as a strong oxidizer and Lewis acid catalyst. In organic synthesis:

- Oxidative Polymerization: Ce⁴⁺ facilitates electron transfer, oxidizing substrates (e.g., alcohols to ketones) while being reduced to Ce³⁺. The Ce³⁺ can be reoxidized to Ce⁴⁺ by atmospheric oxygen, sustaining catalytic cycles .

- Siloxane Network Formation: In coatings, Ce⁴⁺ promotes crosslinking by accelerating hydrolysis-condensation reactions, improving material density .

Q. Advanced: How can conflicting data on Cerium oxidation states in trifluoromethanesulfonate systems be resolved?

Discrepancies in oxidation state assignments may arise due to:

- Synthetic Conditions: Trace moisture or impurities can reduce Ce⁴⁺ to Ce³⁺. Use anhydrous solvents and inert atmospheres during synthesis .

- Analytical Limitations: Combine multiple techniques (e.g., XPS, redox titration) to cross-validate results. For example, XPS confirmed Ce⁴⁺ dominance in hybrid coatings despite initial Ce³⁺ presence .

Q. Basic: What are the primary research applications of this compound?

- Catalysis: As a Lewis acid in Friedel-Crafts alkylation, esterification, and oxidative coupling reactions .

- Materials Science: Enhances corrosion-resistant coatings by stabilizing siloxane networks .

- Analytical Chemistry: Potential use in chemiluminescence assays, similar to Cerium(IV) sulfate’s role in detecting organic compounds .

Q. Advanced: What experimental strategies mitigate hydrolysis of this compound in aqueous systems?

- Anhydrous Conditions: Use dry solvents (e.g., acetonitrile) and molecular sieves to absorb moisture .

- Acidic Buffers: Stabilize Ce⁴⁺ in low-pH environments (e.g., dilute sulfuric acid) to prevent precipitation .

- Chelating Agents: Introduce ligands (e.g., nitrate ions) to form stable Ce⁴⁺ complexes, reducing hydrolysis .

Q. Basic: How does this compound compare to other Cerium salts (e.g., sulfate, nitrate) in reactivity?

- Oxidizing Strength: Ce⁴⁺ in triflate systems is less oxidizing than in sulfate (Ce(SO₄)₂) due to the weaker coordinating ability of triflate anions, enhancing its solubility in organic solvents .

- Acidity: Triflate’s strong electron-withdrawing nature increases Lewis acidity, making it more effective in polar aprotic media compared to nitrate or chloride salts .

Q. Advanced: What are the challenges in synthesizing pure this compound?

- Oxidation State Stability: Ce⁴⁺ is prone to reduction under ambient conditions. Synthesize via controlled reactions between CeO₂ and triflic acid under inert atmospheres .

- Purification: Column chromatography or recrystallization from anhydrous solvents removes Ce³⁺ impurities. Monitor purity via ICP-MS or redox titration .

Q. Notes on Evidence Limitations

- The provided evidence primarily discusses Cerium(III) trifluoromethanesulfonate and related Ce(IV) compounds (e.g., sulfate ). Direct data on Ce(IV) trifluoromethanesulfonate is limited, necessitating extrapolation from analogous systems. Researchers should validate methods with preliminary trials and spectroscopic characterization.

Propriétés

IUPAC Name |

cerium(4+);trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4CHF3O3S.Ce/c4*2-1(3,4)8(5,6)7;/h4*(H,5,6,7);/q;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYAJTISDHIASIP-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ce+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4CeF12O12S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432135 | |

| Record name | Cerium(IV) trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

736.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107792-63-2 | |

| Record name | Cerium(IV) trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cerium(IV) trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.